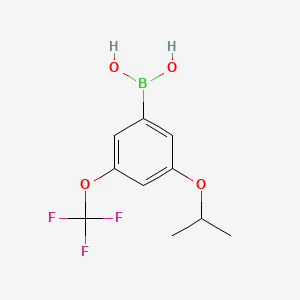

3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid” is a chemical compound with the CAS Number: 1256346-01-6 and a molecular weight of 264.01 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10H12BF3O4 . The compound forms hydrogen-bonded dimers in the solid state . In the case of the ortho isomer, an intramolecular hydrogen bond with the -OCF3 group is additionally formed .Chemical Reactions Analysis

Boronic esters, such as this compound, are valuable building blocks in organic synthesis . Protodeboronation of boronic esters has been reported, utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

The introduction of the -OCF3 group influences the acidity of the compound, depending on the position of the substituent . The ortho isomer is the least acidic .Wissenschaftliche Forschungsanwendungen

3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid: A Comprehensive Analysis

Synthesis of Biologically Active Compounds: This compound serves as a precursor in the synthesis of various biologically active molecules. For instance, it’s used to create multisubstituted purines that act as P2X7 antagonists for pain treatment .

Aldosterone Synthase Inhibitors: Researchers utilize this boronic acid to develop heteroaryl substituted tetrahydropyrroloijquinolinone derivatives, which inhibit aldosterone synthase, potentially offering therapeutic avenues for conditions like hypertension .

CETP Inhibition: Another application is in the synthesis of fluorohydroquinolineethanol, a CETP inhibitor. CETP inhibitors are explored for their potential to manage cholesterol levels, thereby reducing cardiovascular risks .

Physicochemical and Structural Studies: The compound’s physicochemical and structural properties are studied using various spectroscopic methods, including NMR spectroscopy. These studies can inform its reactivity and stability in different chemical processes .

Antimicrobial Properties: There’s also interest in the antimicrobial properties of this boronic acid, which could lead to new treatments for bacterial infections .

Organic Synthesis and Catalysis: Due to its unique properties, this compound finds use in broader applications within organic synthesis and catalysis, contributing to the development of new synthetic pathways and materials.

Development of Antituberculosis Drugs: It’s involved in synthesizing PA-824 analogs, which are considered for use as antituberculosis drugs, addressing the global challenge of tuberculosis treatment .

Cancer Research: Lastly, it’s used in creating lactate dehydrogenase inhibitors that target cancer cell proliferation, offering a potential pathway for cancer therapeutics .

Each of these fields leverages the unique chemical properties of 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid to explore and develop new scientific applications.

For further detailed information on each application, please refer to the provided references.

MilliporeSigma - 3-(Trifluoromethoxy)phenylboronic acid MDPI - (Trifluoromethoxy)Phenylboronic Acids S Molecule - 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid MilliporeSigma - 4-(Trifluoromethoxy)phenylboronic acid

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is commonly used in the synthesis of biologically active compounds, including multisubstituted purines for use as p2x7 antagonists in the treatment of pain and heteroaryl substituted tetrahydropyrroloijquinolinone derivatives as aldosterone synthase inhibitors .

Mode of Action

Boronic acids, including this compound, are known to be involved in suzuki–miyaura coupling reactions . In these reactions, the boronic acid undergoes transmetalation with a palladium catalyst, transferring the organic group from boron to palladium .

Biochemical Pathways

As a boronic acid, it is likely involved in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

Its use in the synthesis of biologically active compounds suggests that it may contribute to the therapeutic effects of these compounds .

Action Environment

It is recommended to be stored in an inert atmosphere at 2-8°c .

Eigenschaften

IUPAC Name |

[3-propan-2-yloxy-5-(trifluoromethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BF3O4/c1-6(2)17-8-3-7(11(15)16)4-9(5-8)18-10(12,13)14/h3-6,15-16H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSBEBVLVCKJTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OC(F)(F)F)OC(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BF3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681640 |

Source

|

| Record name | {3-[(Propan-2-yl)oxy]-5-(trifluoromethoxy)phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256346-01-6 |

Source

|

| Record name | {3-[(Propan-2-yl)oxy]-5-(trifluoromethoxy)phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-2'-(N,N-dimethylsulfamoyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B580794.png)

![1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B580796.png)

![(2R,4ar,7aS)-tert-butyl 2-(aminomethyl)hexahydropyrano[2,3-c]pyrrole-6(2H)-carboxylate](/img/structure/B580805.png)

![[(3R)-3-Methyloxolan-3-yl]methanol](/img/structure/B580808.png)

![6-Bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B580814.png)